An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Applications
An In-depth Technical Guide to 4-Bromo-4'-propylbiphenyl: Structure, Properties, and Applications
Foreword: The Unseen Architect of Modern Displays
In the pursuit of ever more brilliant and efficient electronic displays and photonic devices, the role of the synthetic chemist is paramount. We operate at the molecular level, designing and constructing the foundational components that dictate the performance of the technologies that shape our world. This guide delves into the technical intricacies of one such pivotal molecule: 4-Bromo-4'-propylbiphenyl. While it may not be a household name, this compound is a critical intermediate in the synthesis of advanced materials, particularly for liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). Its unique biphasic structure, possessing both a reactive handle and a tunable organic moiety, makes it a versatile building block for the creation of novel materials with tailored optoelectronic properties. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its chemical characteristics, synthesis, and key applications, underpinned by a foundation of scientific integrity and practical insight.
Molecular Identity and Physicochemical Profile
4-Bromo-4'-propylbiphenyl is a substituted biphenyl, a class of organic compounds characterized by two connected phenyl rings. The strategic placement of a bromine atom on one ring and a propyl group on the other imparts a unique combination of reactivity and mesogenic potential.
Chemical Structure:
Caption: Chemical structure of 4-Bromo-4'-propylbiphenyl.
Key Identifiers and Properties:
| Property | Value | Source(s) |
| CAS Number | 58743-81-0 | [1] |
| Molecular Formula | C15H15Br | [1] |
| Molecular Weight | 275.19 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Melting Point | 107-109 °C | [2] |
| Boiling Point | 349.5 °C at 760 mmHg | [1] |
| Density | 1.249 g/cm³ | [1] |
| Flash Point | 161.8 °C | [1] |
| Synonyms | 1-bromo-4-(4-propylphenyl)benzene | [1] |
Synthesis of 4-Bromo-4'-propylbiphenyl: A Practical Approach
The synthesis of 4-Bromo-4'-propylbiphenyl can be achieved through various synthetic routes. A common and effective method involves a Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[3][4] This approach offers high yields and functional group tolerance.
Conceptual Workflow for Suzuki-Miyaura Coupling:
Caption: Generalized workflow for the synthesis of 4-Bromo-4'-propylbiphenyl via Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Illustrative):
Objective: To synthesize 4-Bromo-4'-propylbiphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
4-Bromophenylboronic acid
-
1-Bromo-4-propylbenzene
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 4-bromophenylboronic acid (1.2 equivalents), 1-bromo-4-propylbenzene (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the flask.
-
Solvent Addition: Add a 2:1:1 mixture of toluene, ethanol, and deionized water to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Reaction: Heat the reaction mixture to reflux (typically around 80-90 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using hexanes as the eluent. Combine the fractions containing the desired product and evaporate the solvent to yield pure 4-Bromo-4'-propylbiphenyl as a white to off-white solid.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.
Spectroscopic Characterization
While a dedicated, publicly available, and fully interpreted set of spectra for 4-Bromo-4'-propylbiphenyl is not readily found in peer-reviewed literature, we can predict the expected spectral features based on its structure and data from closely related analogs.
3.1. ¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the propyl chain protons.
-
Aromatic Region (δ 7.0-7.8 ppm): The eight aromatic protons will appear as a series of doublets and multiplets. The protons on the brominated ring will be influenced by the electron-withdrawing effect of the bromine, while the protons on the propyl-substituted ring will be influenced by the electron-donating nature of the alkyl group.
-
Propyl Chain Region (δ 0.9-2.7 ppm):
-
A triplet around δ 2.6 ppm corresponding to the two benzylic protons (-CH₂-Ar).
-
A sextet around δ 1.6 ppm for the methylene protons (-CH₂-CH₃).
-
A triplet around δ 0.9 ppm for the terminal methyl protons (-CH₃).
-
3.2. ¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Region (δ 120-145 ppm): Twelve distinct signals are expected for the aromatic carbons, including the two quaternary carbons where the rings are joined and the carbon attached to the bromine.
-
Aliphatic Region (δ 10-40 ppm): Three signals corresponding to the three carbons of the propyl group.
3.3. Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the aromatic rings and the alkyl chain.
-
C-H stretching (aromatic): ~3030-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1400-1600 cm⁻¹
-
C-Br stretching: ~500-600 cm⁻¹
3.4. Mass Spectrometry (Predicted)
The mass spectrum will be characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).
-
Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 274 and 276.
-
Major Fragments: Loss of the propyl group ([M-43]⁺) and loss of the bromine atom ([M-79/81]⁺) are expected to be significant fragmentation pathways.[5]
Applications in Advanced Materials
The primary utility of 4-Bromo-4'-propylbiphenyl lies in its role as a versatile intermediate for the synthesis of more complex organic molecules with specific functionalities.[6]
4.1. Liquid Crystal Synthesis
The rigid biphenyl core of 4-Bromo-4'-propylbiphenyl is a common structural motif in calamitic (rod-shaped) liquid crystals.[7][8] The bromine atom serves as a reactive site for the introduction of various terminal groups, such as a cyano (-CN) group, which are crucial for inducing and tuning the mesomorphic properties of the final liquid crystal molecule. These cyanobiphenyls are foundational components of many liquid crystal displays (LCDs).[8]
Synthetic Pathway to a Cyanobiphenyl Liquid Crystal:
Caption: A simplified synthetic route from 4-Bromo-4'-propylbiphenyl to a cyanobiphenyl liquid crystal.
4.2. Organic Light-Emitting Diode (OLED) Intermediates
In the field of OLEDs, 4-Bromo-4'-propylbiphenyl serves as a building block for the synthesis of larger, more complex molecules used as host materials or hole-transporting materials (HTMs).[6][9] The biphenyl unit provides good thermal stability and charge-carrying capabilities, which are essential for the longevity and efficiency of OLED devices.[10] The bromine atom allows for further functionalization through cross-coupling reactions to attach other aromatic or heterocyclic moieties, thereby fine-tuning the electronic properties and morphology of the resulting material.
Safety and Handling
As with any chemical substance, proper safety precautions must be observed when handling 4-Bromo-4'-propylbiphenyl.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[11][12]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[11]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Hazard Statements:
-
Very toxic to aquatic life.[14]
Conclusion
4-Bromo-4'-propylbiphenyl stands as a testament to the enabling power of synthetic chemistry in materials science. Its carefully designed structure provides a versatile platform for the creation of high-performance materials that are integral to modern display technologies. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of organic electronics and materials development. As the demand for more advanced and efficient displays continues to grow, the importance of foundational intermediates like 4-Bromo-4'-propylbiphenyl will undoubtedly increase, paving the way for the next generation of optoelectronic devices.
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